molecular formula C25H22N2O4 B2460505 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887871-39-8

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2460505
CAS No.: 887871-39-8
M. Wt: 414.461
InChI Key: YWZNZQCLEOHGLT-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group, a methoxyphenyl group, and a dimethylbenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of Dimethylbenzamido Group: The dimethylbenzamido group can be attached through an amide coupling reaction using 3,4-dimethylbenzoic acid and a coupling reagent.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylbenzamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.

    3-(3,4-dimethylbenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: Similar structure with a chloro group instead of a methoxy group.

    3-(3,4-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

3-(3,4-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group may enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability.

Properties

IUPAC Name

3-[(3,4-dimethylbenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-15-8-9-17(14-16(15)2)24(28)27-22-20-6-4-5-7-21(20)31-23(22)25(29)26-18-10-12-19(30-3)13-11-18/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNZQCLEOHGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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